molecular formula C5H11Cl2N3 B000528 Histamine dihydrochloride CAS No. 56-92-8

Histamine dihydrochloride

Cat. No. B000528
CAS RN: 56-92-8
M. Wt: 184.06 g/mol
InChI Key: PPZMYIBUHIPZOS-UHFFFAOYSA-N
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Description

Histamine dihydrochloride is a compound derived from histamine, a biogenic amine playing a crucial role in numerous physiological and pathological responses, including allergy, inflammation, gastric acid secretion, and neurotransmission. Histamine synthesis is primarily mediated by the enzyme L-histidine decarboxylase (HDC), which catalyzes the decarboxylation of L-histidine (Tanaka & Ichikawa, 2010).

Synthesis Analysis

The synthesis of histamine involves the decarboxylation of the amino acid histidine, a reaction facilitated by the enzyme HDC. This process is crucial for the generation of histamine in biological systems and is regulated at multiple levels, including transcriptional and post-translational modifications (Tanaka & Ichikawa, 2010).

Molecular Structure Analysis

Histamine is characterized by its imidazole ring, which plays a key role in its interactions with histamine receptors. The structural features of histamine, including the dihydrochloride salt form, are essential for its biological activity and receptor affinity. Unfortunately, specific details on the molecular structure of histamine dihydrochloride in the recent literature are scarce within the provided context.

Chemical Reactions and Properties

Histamine participates in various chemical reactions, primarily through its interactions with specific histamine receptors (H1, H2, H3, and H4). These interactions trigger different biological responses based on the receptor type and tissue location. Histamine's chemical properties, such as its ability to bind and activate receptors, underlie its roles in physiological and pathological processes (Tanaka & Ichikawa, 2010).

Scientific Research Applications

Immunotherapeutic Applications in Cancer Treatment

Histamine dihydrochloride is recognized for its potential as an immunotherapeutic agent in cancer treatment. It exerts a protective effect on natural killer and T cells from oxidative damage by inhibiting reactive oxygen species formation via histamine H2 receptors. This property is crucial in optimizing the cytokine-induced activation of these immune cells. Notably, clinical trials have shown that when combined with immunotherapy, histamine dihydrochloride can enhance treatment outcomes in various cancers, including acute myeloid leukemia (AML), malignant melanoma, and renal cell carcinoma. For instance, in patients with metastatic malignant melanoma, the combination of histamine dihydrochloride with immunotherapy has resulted in improved remission rates and increased survival. However, results are less promising for other solid tumors, particularly advanced renal cell carcinoma. An international Phase III trial highlighted that maintenance therapy with histamine dihydrochloride and interleukin-2 (IL-2) improved leukemia-free survival in AML patients, although its impact on overall survival warrants further exploration (Perz & Ho, 2008).

Role in Attenuating Pain Behavior in Neuropathic Animals

Research has also explored the role of histamine dihydrochloride in attenuating pain behavior in neuropathic animals. Studies indicate that spinal administration of histamine dihydrochloride can selectively attenuate mechanical hypersensitivity and ongoing pain in neuropathy. This effect is mediated through interactions with histamine H2 and GABA(A) receptors, along with co-activation of spinal α1-adrenoceptors, particularly in the context of neuropathy-induced conditions (Wei et al., 2016).

Enhancement of Detection in Biomedicine and Food Science

Histamine dihydrochloride has also been part of innovative approaches in biomedicine and food science. A study reported a method to detect histamine dihydrochloride at low concentrations using gold nanostars in colloidal aqueous solutions as a highly active SERS (surface-enhanced Raman scattering) platform. This method demonstrated the capability to amplify the Raman signal of histamine, showcasing the potential of the technique in detecting low concentrations of this amine molecule, which has applications in biomedicine and food science (Kolosovas-Machuca et al., 2019).

Safety And Hazards

Histamine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity .

Future Directions

Histamine dihydrochloride is being studied for use in people with acute myeloid leukemia or malignant melanoma . It is also being explored for its potential in pain relief as an active ingredient in over-the-counter products .

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZMYIBUHIPZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058767
Record name 1H-Imidazole-4-ethanamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histamine dihydrochloride

CAS RN

56-92-8
Record name Histamine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-5-ethanamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-4-ethanamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-imidazol-4-ylethylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histamine dihydrochloride
Reactant of Route 2
Histamine dihydrochloride
Reactant of Route 3
Histamine dihydrochloride

Citations

For This Compound
11,100
Citations
LPH Yang, CM Perry - Drugs, 2011 - Springer
… Histamine dihydrochloride (Ceplene®) is a synthetic derivative of the biogenic amine histamine. Histamine dihydrochloride … (IL)-2, histamine dihydrochloride enables the activation of T …
Number of citations: 39 link.springer.com
AI Romero, FB Thorén, J Aurelius… - Scandinavian …, 2009 - Wiley Online Library
… A recent phase III study has demonstrated that post‐consolidation treatment with the combination of histamine dihydrochloride (HDC) and IL‐2 significantly prevents relapse in AML …
Number of citations: 67 onlinelibrary.wiley.com
A Martner, FB Thoren, J Aurelius… - Expert review of …, 2010 - Taylor & Francis
… killer cells and its prevention by histamine dihydrochloride. … , (B) shows NK cells plus histamine dihydrochloride (HDC), (C) … killer cells and its prevention by histamine dihydrochloride. …
Number of citations: 47 www.tandfonline.com
M Brune, S Castaigne, J Catalano, K Gehlsen, AD Ho… - Blood, 2006 - ashpublications.org
The primary objective of this phase 3 study was to determine whether postconsolidation immunotherapy with interleukin-2 (IL-2) and histamine dihydrochloride (HDC) improved the …
Number of citations: 290 ashpublications.org
E Taudorf, HJ Malling, LC Laursen, Å Lanner… - Allergy, 1985 - Wiley Online Library
… The reproducibility of skin prick test using histamine dihydrochloride 1, 5, and 10 mg/ml was … that histamine dihydrochloride 10 mg/ml should replace histamine dihydrochloride 1 mg/ml …
Number of citations: 56 onlinelibrary.wiley.com
NH Nielsen, F Madsen, L Fröslund, UG Svendsen… - Allergy, 1988 - Wiley Online Library
… Histamine dihydrochloride (HC) is one of the bronchoconstrictors used for bronchial … 1, Activity of stored histamine dihydrochloride dilutions as a function of time. O: HC stored at …
Number of citations: 12 onlinelibrary.wiley.com
SS Agarwala, J Glaspy, SJ O'Day, M Mitchell… - Journal of clinical …, 2002 - ascopubs.org
PURPOSE: Reactive oxidative species (ROS) produced by phagocytic cells have been ascribed a role in the localized suppression of lymphocyte function within malignant tumors. …
Number of citations: 190 ascopubs.org
M Middleton, M Sarno, SS Agarwala… - The Journal of …, 2002 - Wiley Online Library
… characterization of histamine dihydrochloride is indicated. To … the pharmacokinetics of histamine dihydrochloride as a … pharmacodynamic effects of histamine dihydrochloride to the …
Number of citations: 19 accp1.onlinelibrary.wiley.com
SC Hornyak, KR Gehlsen, T Haaparanta - Inflammation, 2003 - Springer
… Histamine dihydrochloride (histamine) suppresses the generation of ROS through the histamine type-2 receptor (H2 receptor). Histamine was studied as a potential protective treatment …
Number of citations: 24 link.springer.com
SS Agarwala, MH Sabbagh - Expert Opinion on Biological Therapy, 2001 - Taylor & Francis
… The accumulation of evidence from in vitro and in vivo experiments suggests that histamine dihydrochloride (HD) abrogates this inhibitory signal, a finding confirmed by the restoration …
Number of citations: 38 www.tandfonline.com

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